molecular formula C8H13N3 B2920633 3-(Azidomethyl)bicyclo[4.1.0]heptane CAS No. 1936270-17-5

3-(Azidomethyl)bicyclo[4.1.0]heptane

Cat. No. B2920633
CAS RN: 1936270-17-5
M. Wt: 151.213
InChI Key: WALPGCKMZOYFRD-UHFFFAOYSA-N
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Description

“3-(Azidomethyl)bicyclo[4.1.0]heptane” is a derivative of “bicyclo[4.1.0]heptane”, also known as “Norcarane”. Norcarane is a colorless liquid and an organic compound . The molecular formula of Norcarane is C7H12 .


Molecular Structure Analysis

The molecular structure of Norcarane is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Norcarane is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .

Scientific Research Applications

Synthesis and Structural Analysis

3-(Azidomethyl)bicyclo[4.1.0]heptane and its derivatives are involved in various synthesis processes. For instance, a study by Kriis et al. (2010) detailed a multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This process is noted for its high diastereoselectivity, yielding azabicycloheptanes which are crucial pharmacophores (Kadri Kriis et al., 2010).

Advanced Building Blocks in Drug Discovery

3-Azabicyclo[3.2.0]heptanes, closely related to 3-(Azidomethyl)bicyclo[4.1.0]heptane, have been synthesized as advanced building blocks for drug discovery. Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization (A. Denisenko et al., 2017).

Bicyclic Amino Acid Derivatives Synthesis

In the context of asymmetric synthesis, Waldmann and Braun (1991) reported the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This synthesis involved Aza-Diels-Alder reactions, highlighting the potential of bicyclic compounds in the synthesis of complex organic molecules (H. Waldmann & M. Braun, 1991).

Catalytic Desymmetrization

In a more recent study, Ray and Mukherjee (2022) discussed the catalytic desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones. This process is significant for synthesizing bioactive compounds with a bicyclo[4.1.0]heptane framework, demonstrating the versatility of these bicyclic structures in organic synthesis (Sayan Ray & S. Mukherjee, 2022).

properties

IUPAC Name

3-(azidomethyl)bicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPGCKMZOYFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)bicyclo[4.1.0]heptane

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